ortho-Succinylbenzoyl-coa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

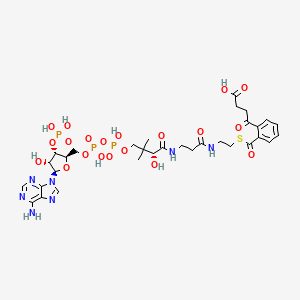

Ortho-Succinylbenzoyl-coa, also known as this compound, is a useful research compound. Its molecular formula is C32H44N7O20P3S and its molecular weight is 971.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Bacterial Metabolism

Enzyme Targeting for Antibiotic Development

OSB-CoA synthetase, also known as MenE, is crucial in the menaquinone biosynthesis pathway, a vital process for bacterial survival. Research indicates that inhibiting MenE can lead to reduced menaquinone levels in pathogenic bacteria such as Staphylococcus aureus and Mycobacterium spp., making it a promising target for novel antibacterial agents . The inhibition mechanism involves the formation of acyl-adenylate intermediates, which are essential for the enzymatic activity of MenE.

Insights from Structural Biology

Crystal Structure Analysis

High-resolution crystal structures of MenE complexed with OSB-CoA analogues have provided insights into the enzyme's catalytic mechanisms. These studies reveal how domain alternation facilitates substrate binding and catalysis, highlighting the structural changes during the adenylation and thioesterification half-reactions . Understanding these mechanisms helps in designing more potent inhibitors by targeting specific conformations of the enzyme.

Therapeutic Potential

Development of Antibiotics

The insights gained from studying OSB-CoA and its analogues have implications for antibiotic development. By targeting essential bacterial enzymes like MenE, researchers aim to create new antibiotics that can combat resistant strains of bacteria. The discovery of novel inhibitors with improved antibacterial activity suggests that OSB-CoA derivatives could lead to effective treatments against infections caused by multidrug-resistant organisms .

Case Studies

Eigenschaften

Molekularformel |

C32H44N7O20P3S |

|---|---|

Molekulargewicht |

971.7 g/mol |

IUPAC-Name |

4-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]phenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-10-9-21(41)34-11-12-63-31(47)18-6-4-3-5-17(18)19(40)7-8-22(42)43)14-56-62(53,54)59-61(51,52)55-13-20-25(58-60(48,49)50)24(44)30(57-20)39-16-38-23-27(33)36-15-37-28(23)39/h3-6,15-16,20,24-26,30,44-45H,7-14H2,1-2H3,(H,34,41)(H,35,46)(H,42,43)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t20-,24-,25-,26+,30-/m1/s1 |

InChI-Schlüssel |

AVOVYFCDODUXLY-HSJNEKGZSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4C(=O)CCC(=O)O)O |

Synonyme |

2-succinylbenzoyl-CoA 2-succinylbenzoyl-coenzyme A coenzyme A, 2-succinylbenzoic acid- ortho-succinylbenzoyl-CoA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.